molecular formula C23H19N3O3 B2513691 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021132-99-9

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B2513691
CAS No.: 1021132-99-9
M. Wt: 385.423
InChI Key: MNCZEXWRHVTEQV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 1,8-naphthyridine core, which is a heterocyclic structure containing nitrogen atoms. The compound’s unique structure offers potential for various applications in scientific research, including drug discovery, molecular imaging, and material science.

Scientific Research Applications

3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has diverse applications in scientific research. It is used in drug discovery for the development of new therapeutic agents due to its potential biological activities. In molecular imaging, the compound’s unique structure allows for the development of imaging agents that can target specific biological pathways. Additionally, it finds applications in material science for the creation of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Future Directions

The future directions in the research of “3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” and similar compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, their potential biological activities could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-supported synthetic organic reactions, which offer advantages such as shorter reaction times, higher yields, and enhanced energy efficiency . These methods are eco-friendly and align with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding naphthyridine oxides, while reduction reactions may produce reduced naphthyridine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzamides and naphthyridine derivatives, such as 1,5-naphthyridine and its substituted analogs . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness: 3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is unique due to its specific combination of a 1,8-naphthyridine core with a dimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCZEXWRHVTEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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